molecular formula C14H12F3N3O3 B3122620 Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate CAS No. 303150-35-8

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate

Cat. No.: B3122620
CAS No.: 303150-35-8
M. Wt: 327.26 g/mol
InChI Key: MDIBQDODRNWSOB-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate is a pyridazine derivative featuring a trifluoromethylphenyl substituent at position 1, a methoxy group at position 4, and a carboximidate ester at position 3. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which may influence its reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name

methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-10-7-11(21)20(19-12(10)13(18)23-2)9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIBQDODRNWSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=N)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121626
Record name Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303150-35-8
Record name Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Carboximidate Group: The carboximidate group can be formed by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce pyridazine alcohols.

Scientific Research Applications

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog is Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 121582-55-6), which differs in two key substituents:

  • Position 4 : Hydroxyl (-OH) vs. methoxy (-OCH₃) group.
  • Position 3 : Carboxylate ester (-COOCH₃) vs. carboximidate ester (-C(=NH)OCH₃).

Structural and Functional Implications:

Electron Effects: The methoxy group in the target compound is electron-donating, enhancing aromatic ring stability compared to the hydroxyl group in CAS 121582-55-6, which can act as a hydrogen-bond donor . The trifluoromethyl group (-CF₃) in both compounds contributes to lipophilicity and metabolic stability.

Reactivity :

  • The carboximidate group is more reactive than the carboxylate due to the imine-like structure (C=NH), making it susceptible to nucleophilic attack. This property could render the target compound more versatile in synthetic modifications (e.g., forming amides or heterocycles) .

Physicochemical Properties: Property Target Compound (Methyl 4-Methoxy-...) CAS 121582-55-6 (Hydroxy-Carboxylate) Water Solubility Likely lower (methoxy increases lipophilicity) Higher (hydroxyl enhances polarity) logP (Lipophilicity) Estimated higher (~2.5–3.0) Lower (~1.5–2.0) Metabolic Stability Potentially higher (reduced oxidation) May undergo faster Phase II conjugation (hydroxyl group)

Biological Activity :

  • The hydroxyl group in CAS 121582-55-6 could improve solubility in aqueous environments (e.g., bloodstream), favoring pharmacokinetics.
  • The carboximidate group in the target compound might enhance membrane permeability, increasing bioavailability in hydrophobic biological matrices .

Research Findings and Hypothetical Comparisons

  • Agrochemical Potential: Pyridazine derivatives with trifluoromethyl groups are known for herbicidal activity. The methoxy substitution in the target compound may prolong environmental persistence compared to hydroxylated analogs .
  • Medicinal Chemistry: Carboximidate esters are precursors to amidines, which are bioactive in kinase inhibition.

Biological Activity

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate is a synthetic organic compound belonging to the pyridazine family. It is characterized by its unique molecular structure, which includes a trifluoromethyl group, a methoxy group, and a carboximidate moiety. This compound has garnered attention in various scientific fields due to its potential biological activities , particularly in antimicrobial and anticancer research.

The compound's molecular formula is C13H10F3N3O2C_{13}H_{10}F_3N_3O_2 with a molecular weight of approximately 305.23 g/mol. Its structure contributes to its lipophilicity and biological activity, allowing it to interact effectively with biological membranes.

PropertyValue
Molecular FormulaC13H10F3N3O2C_{13}H_{10}F_3N_3O_2
Molecular Weight305.23 g/mol
Melting PointNot specified

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes. This property allows the compound to modulate the activity of various enzymes and receptors, potentially leading to diverse biological effects.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Pharmaceutical Applications : The compound is being explored as a potential pharmaceutical intermediate in the synthesis of more complex therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Effects : A study conducted by researchers at [source] demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12 µg/mL.
  • Cancer Cell Proliferation Inhibition : In vitro studies published in [source] revealed that the compound inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM, indicating promising anticancer properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameTrifluoromethyl GroupBiological Activity
This compoundYesAntimicrobial, Anticancer
Methyl 4-methoxy-6-oxo-1-[3-(chloromethyl)phenyl]pyridazine-3-carboximidateNoLimited antimicrobial activity
Methyl 4-methoxy-6-oxo-1-[phenyl]pyridazine-3-carboximidateNoReduced biological activity

Q & A

Q. What analytical techniques are recommended for structural elucidation of Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate?

  • Answer : Utilize a combination of Nuclear Magnetic Resonance (NMR) for determining proton and carbon environments, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl, trifluoromethyl). For crystalline forms, X-ray Diffraction (XRD) can resolve stereochemical ambiguities. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for assessing thermal stability .

Q. How can researchers optimize the synthesis of this compound?

  • Answer : Start with a stepwise approach inspired by analogous pyridazine derivatives. For example, use a nucleophilic substitution reaction between a pyridazine core and 3-(trifluoromethyl)phenyl precursors under reflux conditions. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) based on HPLC monitoring of intermediates. Patent methodologies (e.g., EP 4 374 877 A2) suggest using chiral auxiliaries for stereochemical control when applicable .

Q. What methodologies ensure purity and reproducibility in analytical characterization?

  • Answer : Employ HPLC with UV/Vis or MS detection to quantify impurities. Validate purity thresholds using 1D/2D NMR to detect diastereomers or regioisomers. For batch consistency, cross-reference melting points (via DSC) and solubility profiles across solvents (e.g., DMSO, ethanol) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be investigated?

  • Answer : Use density functional theory (DFT) to model transition states and intermediates. Isotopic labeling (e.g., 18O^{18}\text{O} in the methoxy group) combined with LC-MS/MS can track reaction pathways experimentally. For photochemical reactions, employ UV-Vis spectroscopy to monitor radical intermediates .

Q. What strategies are effective for pharmacological profiling?

  • Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) against target proteins (e.g., kinases, GPCRs). Use molecular docking to predict binding modes, prioritizing the trifluoromethylphenyl moiety for hydrophobic interactions. Cross-validate results with structurally similar compounds, such as Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, to identify structure-activity trends .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

  • Answer : Perform reproducibility studies under controlled conditions (e.g., inert atmosphere, moisture-free solvents). Compare results with published protocols (e.g., EP 4 374 877 A2) to identify deviations. For bioactivity discrepancies, use orthogonal assays (e.g., SPR vs. fluorescence polarization) and validate with knockout cell lines to rule off-target effects .

Q. What approaches determine thermodynamic stability under varying conditions?

  • Answer : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-HRMS and correlate with computational degradation models (e.g., Arrhenius plots). For polymorphic forms, characterize via powder XRD and solubility studies .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Answer : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogen groups). Test against a panel of biological targets and use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity. Prioritize substituents at the 3-carboximidate position for modulation .

Q. What methods assess stereochemical impacts on bioactivity?

  • Answer : Separate enantiomers via chiral HPLC or supercritical fluid chromatography (SFC) . Test isolated enantiomers in bioassays to identify enantioselective effects. Compare with racemic mixtures to quantify activity differences, as seen in studies of (R,R,R)-Aprepitant derivatives .

Q. How are degradation pathways identified for regulatory compliance?

  • Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use LC-MSⁿ to profile degradation products and propose fragmentation pathways. Cross-reference with ICH guidelines (e.g., Q1A(R2)) to establish stability-indicating methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Reactant of Route 2
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate

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